molecular formula C13H26N2 B5089874 1-ethyl-4-(3-methylcyclohexyl)piperazine

1-ethyl-4-(3-methylcyclohexyl)piperazine

Cat. No.: B5089874
M. Wt: 210.36 g/mol
InChI Key: MZHSWNHFTBHSNI-UHFFFAOYSA-N
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Description

1-ethyl-4-(3-methylcyclohexyl)piperazine is a synthetic organic compound of significant interest in discovery chemistry and early-stage pharmaceutical research. As a piperazine derivative featuring a cyclohexyl substituent, it serves as a versatile building block for medicinal chemistry, particularly in the construction of more complex molecules. Piperazine cores are privileged structures in drug discovery, often utilized for their ability to improve solubility and contribute to key pharmacodynamic interactions. The specific stereochemistry and substitution pattern of the cyclohexyl ring in its structure can be critical for molecular recognition and optimizing binding affinity with biological targets. Research into analogous compounds, such as 1-ethyl-4-[1-(4-methylcyclohexyl)ethyl]piperazine and 1-[(1R)-3-ethylcyclohexyl]-4-methylpiperazine , confirms the research relevance of this chemical class. The compound is provided exclusively for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers are advised to handle all novel chemicals with appropriate safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-4-(3-methylcyclohexyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2/c1-3-14-7-9-15(10-8-14)13-6-4-5-12(2)11-13/h12-13H,3-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZHSWNHFTBHSNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2CCCC(C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Strategies for 1 Ethyl 4 3 Methylcyclohexyl Piperazine

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a foundational technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For 1-ethyl-4-(3-methylcyclohexyl)piperazine, several logical disconnections can be proposed to devise potential synthetic routes.

The primary disconnections involve the carbon-nitrogen (C-N) bonds of the piperazine (B1678402) ring. Two key strategies emerge from this analysis:

Strategy A: N-Arylation/N-Alkylation Approach. This common strategy involves disconnecting the bond between the piperazine nitrogen and the 3-methylcyclohexyl group. This leads to two primary precursors: 1-ethylpiperazine (B41427) and a reactive derivative of 3-methylcyclohexane, such as 3-methylcyclohexanone (B152366) or a 3-methylcyclohexyl halide. A further disconnection of the ethyl group from the other piperazine nitrogen reveals piperazine itself as a fundamental building block.

Strategy B: Piperazine Ring Formation. A more convergent approach involves constructing the piperazine ring from acyclic precursors. researchgate.net This strategy disconnects two C-N bonds within the piperazine core, typically leading to a 1,2-diamine and a two-carbon dielectrophile. For this specific target, this would involve a precursor like N-ethyl-N'-(3-methylcyclohexyl)ethane-1,2-diamine, which would then be cyclized.

These disconnections are illustrated in the figure below, highlighting the key fragments for potential synthesis.

Figure 1: Retrosynthetic analysis of this compound showing two primary disconnection strategies.

Development of Novel Synthetic Routes to the Core Structure

Building upon the retrosynthetic blueprint, novel synthetic routes can be developed. The synthesis of carbon-substituted piperazines is often achieved through the cyclization of corresponding linear diamine precursors, as direct functionalization of the carbon atoms on the piperazine ring can be challenging. researchgate.net

A plausible forward synthesis based on Strategy A would involve the reductive amination of 3-methylcyclohexanone with 1-ethylpiperazine. This is a direct and often high-yielding method for forming the C-N bond between a ketone and a secondary amine. The reaction is typically carried out in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride.

An alternative based on Strategy B would involve the double N-alkylation of a diamine. For instance, the reaction of N-(3-methylcyclohexyl)ethane-1,2-diamine with a two-carbon synthon bearing leaving groups, followed by N-ethylation, would construct the heterocyclic core.

Stereoselective Synthesis Approaches for the 3-Methylcyclohexyl Moiety

The 3-methylcyclohexyl group contains two stereocenters (at C1 and C3), which can exist as four possible stereoisomers (cis and trans diastereomers, each as a pair of enantiomers). Controlling the stereochemistry of this moiety is crucial for synthesizing a single, pure isomer of the final product.

Stereoselective synthesis can be achieved through several methods:

Diastereoselective Reduction: The reduction of 3-methylcyclohexanone can be controlled to favor either the cis or trans alcohol precursor. For example, catalytic hydrogenation often favors the formation of the thermodynamically more stable trans isomer, while the use of bulky hydride reagents (e.g., L-Selectride) can favor the cis isomer through steric approach control.

Chiral Pool Synthesis: Starting from a chiral, enantiopure precursor from the "chiral pool," such as a derivative of pulegone, can provide an enantiomerically pure 3-methylcyclohexyl fragment.

Asymmetric Catalysis: Asymmetric hydrogenation of a suitable prochiral precursor, such as 3-methylcyclohex-2-enone, using a chiral catalyst (e.g., a Ru-BINAP complex) can yield an enantiomerically enriched 3-methylcyclohexanone, which can then be carried forward.

The choice of method depends on the desired stereoisomer and the scalability of the process.

Enantioselective Construction of the Piperazine Core and its Substitutions

While the target molecule this compound itself is not chiral at the piperazine ring if unsubstituted on its carbon atoms, the development of enantioselective methods is a major focus in modern medicinal chemistry for creating analogs. rsc.org The synthesis of enantiopure α-substituted piperazines can be achieved via direct functionalization of the piperazine ring. nih.gov

Key strategies for enantioselective piperazine synthesis include:

Asymmetric Lithiation: The use of a chiral base, like a complex of s-BuLi and (-)-sparteine, can deprotonate one of the α-protons of an N-Boc protected piperazine enantioselectively. nih.gov Subsequent trapping with an electrophile introduces a substituent at a specific stereocenter.

Cyclization of Chiral Precursors: Synthesizing the piperazine ring from enantiopure 1,2-diamine precursors, often derived from amino acids, is a robust method. nih.gov For instance, a chiral diamine can be cyclized to form the piperazine core, preserving the stereochemical integrity. nih.gov

Photoredox Catalysis: Recent advances have utilized photoredox catalysis for the C-H functionalization of piperazines. mdpi.comencyclopedia.pub While often focused on achiral modifications, the development of chiral photocatalysts offers a promising avenue for future enantioselective syntheses.

Optimization of Reaction Conditions, Catalysis, and Reagent Systems

Optimizing reaction conditions is critical for maximizing yield, purity, and efficiency while minimizing costs and environmental impact. For the key reductive amination step between 3-methylcyclohexanone and 1-ethylpiperazine, several parameters can be systematically varied.

A hypothetical optimization study is presented in the table below. The goal is to find the ideal combination of reducing agent, solvent, and temperature to produce the target compound in high yield.

Table 1: Optimization of Reductive Amination for the Synthesis of this compound
EntryReducing Agent (Equivalents)SolventTemperature (°C)Reaction Time (h)Yield (%)
1NaBH(OAc)₃ (1.2)CH₂Cl₂251275
2NaBH(OAc)₃ (1.5)CH₂Cl₂251288
3NaBH(OAc)₃ (1.5)THF252465
4NaBH₃CN (1.5)MeOH251282
5NaBH(OAc)₃ (1.5)CH₂Cl₂02485
6H₂ (1 atm), Pd/C (10 mol%)EtOH501892

From this hypothetical data, catalytic hydrogenation (Entry 6) emerges as a highly efficient method. However, factors like catalyst cost and handling may lead to the selection of sodium triacetoxyborohydride (Entry 2) as a practical alternative. researchgate.net The use of iridium-based catalysts has also been shown to be effective in the N-alkylation of amines with alcohols, which could be an alternative route. clockss.org

Precursor Synthesis and Functional Group Interconversions for Targeted Derivatives

The synthesis of the required precursors, 1-ethylpiperazine and 3-methylcyclohexanone, is straightforward. 1-Ethylpiperazine can be prepared by the mono-N-alkylation of piperazine with an ethyl halide or by reductive amination with acetaldehyde. 3-Methylcyclohexanone is commercially available or can be synthesized from m-cresol.

Functional group interconversions allow for the synthesis of a diverse library of derivatives from a common intermediate. For example:

Modification of the N-ethyl group: The ethyl group could be replaced with other alkyl or aryl groups by starting with different N-substituted piperazines.

Modification of the cyclohexyl ring: The methyl group could be oxidized to a carboxylic acid, which can then be converted to esters or amides. nih.gov This allows for the exploration of structure-activity relationships.

Functionalization of the piperazine ring: While challenging, direct C-H functionalization of the piperazine core using methods like photoredox catalysis could introduce substituents onto the carbon backbone of the heterocycle, expanding structural diversity. mdpi.comresearchgate.net

Principles of Green Chemistry in the Synthesis of this compound

Integrating green chemistry principles into the synthesis of piperazine derivatives is an area of active research. researchgate.net The goal is to develop more sustainable and environmentally benign processes.

Key green chemistry strategies applicable to this synthesis include:

Catalysis: Employing catalytic amounts of reagents, rather than stoichiometric ones, reduces waste. This includes heterogeneous catalysts (e.g., Pd/C for hydrogenation) that can be easily recovered and reused, and novel photoredox catalysts that operate under mild conditions. mdpi.comorganic-chemistry.org

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. One-pot reactions and multi-component reactions are excellent examples. A one-pot synthesis of monosubstituted piperazines has been reported, avoiding protecting group chemistry. nih.gov

Use of Greener Solvents: Replacing hazardous solvents like dichloromethane (B109758) with more environmentally friendly alternatives such as ethanol (B145695), water, or even performing reactions under solvent-free conditions. rsc.org Some piperazine syntheses have been shown to work effectively in water. rsc.org

Energy Efficiency: Utilizing methods that reduce energy consumption, such as microwave-assisted synthesis, which can significantly shorten reaction times. nih.gov Photoredox catalysis, which uses visible light as an energy source, is another energy-efficient approach. organic-chemistry.org

By thoughtfully applying these principles, the synthesis of this compound and its derivatives can be made more efficient, safer, and more sustainable.

Considerations for Scalable Synthesis and Process Chemistry

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a thorough evaluation of the synthetic route to ensure economic viability, safety, efficiency, and environmental sustainability. Process chemistry focuses on optimizing reaction parameters and developing robust procedures that can be implemented in a large-scale manufacturing environment. Key considerations include the cost and availability of starting materials, the efficiency of each synthetic step, the ease of purification, and the minimization of waste.

The primary methods for synthesizing N-alkyl piperazine derivatives, which are relevant to the production of this compound, include nucleophilic substitution and reductive amination. mdpi.com The choice between these methods on an industrial scale will depend on a variety of factors, including the cost of the respective starting materials (e.g., an alkyl halide versus an aldehyde/ketone) and the reducing agent.

Optimization of Reaction Conditions

For a robust and scalable process, optimization of reaction conditions is paramount. This involves a systematic study of parameters such as temperature, pressure, reaction time, and catalyst loading to maximize yield and minimize the formation of impurities. For the N-alkylation of the piperazine ring, either by direct alkylation or reductive amination, the choice of solvent is critical. The ideal solvent should be inexpensive, non-toxic, and allow for easy product isolation.

In the context of producing this compound, one potential scalable route involves the reductive amination of 3-methylcyclohexanone with N-ethylpiperazine.

Key Reaction Parameters for Reductive Amination:

ParameterConsiderations for Scalability
Reducing Agent Sodium triacetoxyborohydride is effective in the lab, but for large-scale production, catalytic hydrogenation (e.g., H₂/Pd/C) is often more cost-effective and generates less waste.
Catalyst If catalytic hydrogenation is used, catalyst selection (e.g., palladium, platinum, nickel) and loading are critical for achieving high conversion and selectivity. Catalyst recovery and reuse are also important economic factors.
Solvent Solvents like methanol (B129727) or ethanol are common for reductive aminations. On a large scale, the choice may be influenced by recovery and recycling capabilities.
Temperature & Pressure Catalytic hydrogenations may require elevated pressure and temperature. The reactor design must safely accommodate these conditions.

Purification Strategies for Large-Scale Production

The purification of the final product is a significant cost driver in chemical manufacturing. Chromatographic purifications, while common in the laboratory, are generally avoided in large-scale production due to high solvent consumption and cost. Therefore, developing a process where the final product can be isolated by crystallization or distillation is highly desirable.

For this compound, which is likely a liquid or low-melting solid, vacuum distillation could be a viable purification method. Alternatively, if a crystalline salt can be formed (e.g., a hydrochloride or sulfate (B86663) salt), crystallization would be an effective and economical method for achieving high purity.

Process Safety and Environmental Considerations

A comprehensive safety assessment is crucial before implementing any chemical process on a large scale. This includes understanding the thermal stability of reactants and products, identifying potential runaway reaction scenarios, and ensuring appropriate engineering controls are in place.

Waste minimization is another key principle of green chemistry that is integral to modern process chemistry. This can be achieved by:

Maximizing atom economy in the chosen synthetic route.

Using catalytic reagents instead of stoichiometric ones. mdpi.com

Recycling solvents and other process aids.

Developing environmentally benign workup and purification procedures.

The development of a truly efficient and scalable synthesis for this compound would likely involve an iterative process of route scouting, reaction optimization, and process development to meet the economic, safety, and environmental requirements of industrial production.

Mechanistic Investigations of Chemical Transformations Involving 1 Ethyl 4 3 Methylcyclohexyl Piperazine

Exploration of Reaction Pathways and Transition States3.2. Role as a Reactant, Ligand, or Catalyst in Organic Transformations3.3. Stereochemical Outcomes and Control in Reactions at the Piperazine (B1678402) and Cyclohexyl Centers3.4. Stability Studies under Varied Chemical Environments (e.g., pH, Solvent Effects, Redox Conditions)

Additionally, no data is available to generate the requested data tables.

It is recommended to consult chemical substance databases for basic information or to investigate the synthesis and properties of this compound through novel research to generate the desired data.

Advanced Spectroscopic and Chromatographic Characterization for Structural Elucidation of 1 Ethyl 4 3 Methylcyclohexyl Piperazine and Its Derivatives

Elucidation of Conformational Isomerism through Advanced Nuclear Magnetic Resonance (NMR) Techniques (e.g., NOESY, ROESY)

The conformational landscape of 1-ethyl-4-(3-methylcyclohexyl)piperazine is complex, involving the chair conformations of both the piperazine (B1678402) and cyclohexane (B81311) rings, as well as the cis and trans diastereomerism of the 1,3-disubstituted cyclohexane moiety. mvpsvktcollege.ac.in Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are indispensable for probing these spatial relationships. columbia.educhemrxiv.org

These methods detect through-space interactions between protons that are in close proximity (typically < 5 Å), providing definitive evidence for specific conformations and stereochemistries. youtube.com For this compound, the key interactions involve the protons on the cyclohexane and piperazine rings. For instance, in a cis-isomer where both the piperazine and methyl groups on the cyclohexane ring are equatorial, a NOESY or ROESY experiment would reveal cross-peaks between the axial protons at positions 1, 3, and 5 of the cyclohexane ring. Conversely, an axial substituent would show strong correlations to other axial protons. youtube.com

The ROESY experiment is particularly useful for molecules of this size, as it avoids the potential for zero-crossing signals that can complicate NOESY interpretation. columbia.educhemrxiv.org The intensity of the ROE cross-peak is proportional to the inverse sixth power of the distance between the protons, allowing for a semi-quantitative estimation of internuclear distances. chemrxiv.org By analyzing the pattern of NOE/ROE correlations, the preferred chair conformations of both rings and the relative orientation of the ethyl, methyl, and piperazine substituents can be unequivocally determined. researchgate.net

Interactive Data Table: Expected NOESY/ROESY Correlations for cis-1-ethyl-4-(3-equatorial-methylcyclohexyl-1-equatorial)piperazine
Proton Group 1Proton Group 2Expected CorrelationStructural Implication
Cyclohexyl-H1 (axial)Cyclohexyl-H3 (axial)Strong1,3-diaxial relationship, confirms chair conformation
Cyclohexyl-H1 (axial)Cyclohexyl-H5 (axial)Strong1,3-diaxial relationship, confirms chair conformation
Cyclohexyl-H3 (axial)Methyl Protons (equatorial)Weak/AbsentConfirms equatorial position of the methyl group
Cyclohexyl-H1 (axial)Piperazine Protons (equatorial)Weak/AbsentConfirms equatorial position of the piperazine substituent
Piperazine-N-CH2-CH3Piperazine Ring ProtonsStrongProximity of ethyl group to the piperazine ring

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS provides an exact mass that can be used to unambiguously determine the molecular formula (C₁₅H₃₀N₂).

Tandem mass spectrometry (MS/MS) experiments, often performed using collision-induced dissociation (CID), are used to investigate the molecule's fragmentation pathways. xml-journal.net The fragmentation of piperazine derivatives is well-characterized and typically involves cleavages within the piperazine ring and at its substituent bonds. xml-journal.netresearchgate.net For this compound, the protonated molecule [M+H]⁺ would be expected to undergo several key fragmentation reactions:

Piperazine Ring Opening: A common pathway for piperazine analogues involves the cleavage of C-N bonds within the piperazine ring, leading to characteristic fragment ions, such as those at m/z 70 and 56. xml-journal.net

Loss of the Ethyl Group: Cleavage of the N-ethyl bond can occur, resulting in a fragment corresponding to the loss of an ethyl radical (•C₂H₅).

Cleavage of the Cyclohexyl-Piperazine Bond: The bond connecting the cyclohexane and piperazine rings can cleave, generating ions corresponding to the protonated piperazine moiety and the methylcyclohexyl cation.

Fragmentation of the Cyclohexyl Ring: The substituted cyclohexane ring can undergo fragmentation, typically through the loss of small neutral molecules like ethylene. researchgate.net

The analysis of these fragmentation patterns provides valuable structural information that complements data from other techniques. nih.govyoutube.com

Interactive Data Table: Proposed Mass Fragmentation Pathway for [C₁₅H₃₀N₂ + H]⁺
Proposed Fragment Ion (m/z)Proposed Structure/LossFragmentation Pathway
239.28[M+H]⁺Protonated parent molecule
210.21[M+H - C₂H₅]⁺Loss of the N-ethyl group
113.14[C₆H₁₃N₂]⁺Cleavage of the cyclohexyl-piperazine bond (piperazine side)
97.10[C₇H₁₃]⁺Cleavage of the cyclohexyl-piperazine bond (cyclohexyl side)
87.12[C₄H₁₁N₂]⁺Piperazine ring fragmentation
70.08[C₄H₈N]⁺Piperazine ring fragmentation

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Conformational Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups and conformational structure of this compound. The spectra are characterized by specific vibrational modes corresponding to the stretching and bending of bonds within the molecule.

Key expected vibrational bands include:

C-H Stretching: Aliphatic C-H stretching vibrations from the ethyl and cyclohexyl groups are expected in the 2800-3000 cm⁻¹ region. dergipark.org.tr The precise position and shape of these bands can be sensitive to the local conformational environment.

C-N Stretching: Vibrations associated with the C-N bonds of the piperazine ring typically appear in the 1000-1200 cm⁻¹ region. uq.edu.au

Ring Vibrations: Skeletal vibrations of the six-membered piperazine and cyclohexane rings give rise to a complex series of bands in the fingerprint region (< 1500 cm⁻¹). researchgate.net

Because different conformers (e.g., axial vs. equatorial substituents) can exhibit distinct vibrational frequencies, FTIR and Raman spectroscopy can be used for conformational analysis. ias.ac.in Furthermore, shifts in vibrational frequencies, particularly those involving the N-H group (if present in derivatives) or C-N bonds, can indicate the presence of intermolecular interactions such as hydrogen bonding in the solid state or in solution. nih.gov

Interactive Data Table: Characteristic Vibrational Frequencies for this compound
Wavenumber (cm⁻¹)AssignmentSpectroscopic Technique
2950-2850C-H aliphatic stretching (cyclohexyl, ethyl, methyl)FTIR & Raman
1470-1440CH₂ scissoring/bendingFTIR & Raman
1350-1250C-N stretching (piperazine)FTIR
1150-1050C-C stretching (ring skeleton)Raman
900-700Ring breathing/puckering modesRaman

Chiral Chromatography (High-Performance Liquid Chromatography, Gas Chromatography) for Enantiomeric Excess Determination and Resolution of Stereoisomers

This compound possesses two stereocenters at the C1 and C3 positions of the cyclohexane ring. This gives rise to two pairs of enantiomers: (1R,3R)- and (1S,3S)-isomers (the trans pair), and (1R,3S)- and (1S,3R)-isomers (the cis pair). Chiral chromatography is the definitive method for separating these stereoisomers and determining the enantiomeric excess (ee) of a sample. nih.govacs.org

In chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), a chiral stationary phase (CSP) is used. The CSP creates a diastereomeric interaction with the enantiomers of the analyte, leading to different retention times and thus enabling their separation. The choice of the CSP and mobile/carrier phase is critical for achieving baseline resolution of all four stereoisomers.

Once separated, the relative peak areas in the chromatogram are used to quantify the abundance of each stereoisomer. The enantiomeric excess for a given pair is calculated using the formula: ee (%) = [|R - S| / (R + S)] × 100, where R and S are the peak areas of the R and S enantiomers, respectively. This analysis is crucial in asymmetric synthesis, where the goal is to produce a single desired stereoisomer. rsc.org

Interactive Data Table: Illustrative Chiral HPLC Separation Data
Retention Time (min)Peak AreaAssigned StereoisomerEnantiomeric Excess (%)
10.215,000(1R,3S)98.0 (cis pair)
11.5150(1S,3R)
14.825,000(1R,3R)99.2 (trans pair)
16.1100(1S,3S)

X-ray Crystallography for Solid-State Structure Determination and Polymorphism Studies

X-ray crystallography provides the most definitive and unambiguous method for determining the three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be grown. nih.gov This technique yields precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated with high accuracy.

For this compound, a crystal structure would unequivocally establish:

The absolute configuration (R or S) of the chiral centers at C1 and C3 of the cyclohexane ring.

The preferred conformation of both the piperazine and cyclohexane rings (e.g., chair, boat, or twist-boat) in the crystal lattice.

The orientation (axial or equatorial) of all substituents on both rings. researchgate.net

The intermolecular packing arrangement in the crystal, revealing any hydrogen bonds or other non-covalent interactions.

Furthermore, crystallographic studies can identify and characterize different crystalline forms, or polymorphs, of the compound. Polymorphism is a critical consideration in materials science and pharmaceutical development, as different polymorphs can have varying physical properties. nih.gov The successful crystallization and subsequent X-ray diffraction analysis represent the gold standard for molecular structure elucidation.

Interactive Data Table: Hypothetical Crystallographic Data
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.54
b (Å)8.21
c (Å)16.33
β (°)98.5
Volume (ų)1395
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.01

Computational and Theoretical Chemistry Studies of 1 Ethyl 4 3 Methylcyclohexyl Piperazine

Conformational Analysis via Molecular Mechanics and Molecular Dynamics Simulations

1-ethyl-4-(3-methylcyclohexyl)piperazine is a conformationally complex molecule due to the presence of two flexible ring systems: the piperazine (B1678402) and the cyclohexane (B81311) rings. The piperazine ring typically adopts a chair conformation to minimize steric strain. Similarly, the cyclohexane ring also exists in a stable chair form. libretexts.org The substituents on both rings can be in either axial or equatorial positions, leading to multiple possible conformers. libretexts.orgmasterorganicchemistry.com

Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule. Molecular Mechanics (MM) is a computationally efficient method used to rapidly calculate the potential energy of a large number of conformers. Force fields like MMFF94 or AMBER are employed to model the steric and electrostatic interactions. The analysis for this compound would focus on the relative orientation of the bulky 3-methylcyclohexyl group and the ethyl group. Generally, bulky substituents on a cyclohexane or piperazine ring prefer the equatorial position to minimize unfavorable 1,3-diaxial interactions, which cause steric strain. libretexts.orglibretexts.org

Molecular Dynamics (MD) simulations provide a more dynamic picture. By simulating the movement of atoms over time at a given temperature, MD can explore the potential energy surface and map the transitions between different conformational states. researchgate.net This would reveal the flexibility of the molecule and the energy barriers between different chair-flip isomers of both the piperazine and cyclohexane rings. The most populated conformer at equilibrium would be the one with the lowest Gibbs free energy. masterorganicchemistry.com

Table 5.2.1: Illustrative Conformational Energy Differences (Note: The following data are hypothetical and serve to illustrate the expected energy differences between major conformers. 'Eq' denotes equatorial and 'Ax' denotes axial orientation of the substituent on its respective ring.)

Conformer Description (Cyclohexyl group on Piperazine)Relative Energy (ΔE)Expected Population
Equatorial0.0 kcal/mol (Reference)Highest
Axial+2.5 to +4.0 kcal/molLow

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Theoretical calculations can accurately predict spectroscopic data, which is invaluable for structure verification. Using DFT in conjunction with methods like Gauge-Independent Atomic Orbital (GIAO), it is possible to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). medimops.de These predicted shifts, when compared to experimental spectra, can help assign signals to specific atoms and confirm the proposed structure and its dominant conformation. The calculations would account for the electronic environment of each nucleus.

Similarly, the vibrational frequencies corresponding to an infrared (IR) spectrum can be computed. The calculation identifies the fundamental vibrational modes of the molecule, such as C-H stretching, C-N stretching, and CH₂ bending. The predicted frequencies and their intensities help in the interpretation of experimental IR spectra, allowing for the identification of key functional groups. researchgate.net

Table 5.3.1: Representative Predicted NMR Chemical Shifts (Note: These are illustrative values. Actual shifts depend on solvent and experimental conditions.)

Atom GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Ethyl -CH₂-2.5 - 2.752 - 54
Ethyl -CH₃1.0 - 1.211 - 13
Piperazine -CH₂- (adjacent to N-ethyl)2.6 - 2.853 - 55
Piperazine -CH₂- (adjacent to N-cyclohexyl)2.8 - 3.050 - 52
Cyclohexyl -CH- (at C1)2.4 - 2.660 - 63
Cyclohexyl -CH₃0.8 - 1.021 - 23

Table 5.3.2: Representative Predicted IR Frequencies (Note: These are illustrative values for key vibrational modes.)

Vibrational ModePredicted Frequency (cm⁻¹)Expected Intensity
C-H Aliphatic Stretch2850 - 3000Strong
CH₂ Scissoring/Bending1440 - 1470Medium
C-N Stretch1150 - 1250Medium-Strong

In Silico Modeling of Reaction Mechanisms and Energy Landscapes

Computational chemistry is a powerful tool for investigating potential chemical reactions involving this compound. By modeling reaction pathways in silico, researchers can predict the feasibility of a reaction, identify potential intermediates, and understand the underlying mechanism without performing laboratory experiments.

This process involves identifying the structures of reactants, products, and, crucially, the transition states (TS) that connect them on the potential energy surface. The energy of the transition state relative to the reactants determines the activation energy (Ea) of the reaction. A high activation energy implies a slow reaction rate, while a low activation energy suggests a faster reaction. For example, one could model the N-oxidation of one of the piperazine nitrogens or a potential degradation pathway. By mapping the full energy landscape, one can predict the most likely reaction products and optimize reaction conditions.

Table 5.4.1: Illustrative Energy Profile for a Hypothetical Reaction Step (Note: Data are for a representative hypothetical reaction, such as a single-step N-alkylation.)

SpeciesRelative Energy (kcal/mol)Description
Reactants0.0Starting materials in their ground state.
Transition State (TS)+20.5Highest energy point along the reaction coordinate.
Products-10.2Final products of the reaction step.
Activation Energy (Ea)+20.5Energy barrier that must be overcome for the reaction to occur.

Theoretical Studies of Non-Covalent Interactions and Supramolecular Assembly Potential

The way a molecule interacts with its environment is governed by non-covalent interactions. For this compound, these forces determine its physical properties (like boiling point and solubility) and its ability to form larger structures (supramolecular assemblies). The primary non-covalent forces at play are van der Waals interactions, which are significant due to the molecule's alkyl groups.

If the piperazine nitrogens become protonated, strong ion-dipole and hydrogen bonding interactions become possible. researchgate.net Theoretical methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis can be used to visualize and quantify these weak interactions. research-nexus.netresearchgate.net These analyses can identify bond critical points (BCPs) between atoms, confirming the presence of interactions like hydrogen bonds and providing an estimate of their strength. Understanding these interactions is crucial for predicting how the molecule might bind to a biological target or self-assemble in the solid state.

Table 5.5.1: Potential Non-Covalent Interactions and Their Estimated Energies (Note: This table lists potential interactions the molecule could form with other molecules or surfaces.)

Interaction TypeInteracting GroupsTypical Energy (kcal/mol)
Hydrogen Bond (acceptor)Piperazine Nitrogen ... H-Donor-3 to -8
Van der WaalsEthyl/Cyclohexyl groups-0.5 to -2.0
Ion-Dipole (if protonated)Protonated Piperazine ... Polar Molecule-5 to -15

Application of 1 Ethyl 4 3 Methylcyclohexyl Piperazine As a Chemical Probe or Building Block in Research

Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies in Chemical Biology (excluding direct biological activity data)

While no specific SAR studies for 1-ethyl-4-(3-methylcyclohexyl)piperazine are published, its core structure suggests several avenues for derivatization to explore structure-activity relationships. The secondary amine on the piperazine (B1678402) ring is a key handle for modification.

Table 1: Hypothetical Derivatives of this compound for SAR Studies

Modification Point Hypothetical Derivative Type Rationale for Synthesis
Piperazine N-1 Position Acylation with various carboxylic acids To introduce different functional groups and explore their impact on steric and electronic properties.
Piperazine N-1 Position Alkylation with diverse alkyl halides To modulate basicity and lipophilicity.
Cyclohexyl Ring Introduction of further substituents To probe the binding pocket for additional interactions.

The synthesis of such derivatives would likely follow established synthetic routes for N-functionalization of piperazines, such as reductive amination or nucleophilic substitution. google.com The resulting library of compounds would then be used to systematically probe the structural requirements for interaction with a biological target, a common practice in medicinal chemistry. nih.govbldpharm.com

Utility in the Construction of Complex Macrocycles or Polycyclic Systems

The diamine nature of the piperazine core within this compound makes it a potentially valuable building block for the synthesis of macrocycles and polycyclic frameworks. Macrocyclic structures are of great interest in drug discovery and materials science.

The two nitrogen atoms of the piperazine ring can be used as anchor points to cyclize with long-chain dicarboxylic acids or dihalides, leading to the formation of macrocyclic lactams or macrocyclic diamines. The inherent chirality of the 3-methylcyclohexyl group could be leveraged to induce stereoselectivity in the macrocyclization process or to create chiral macrocycles with specific three-dimensional arrangements. Such strategies are employed in the synthesis of complex natural products and novel therapeutic agents.

Development of Novel Materials or Supramolecular Assemblies Utilizing its Structural Features

The structural features of this compound could lend themselves to the construction of novel materials and supramolecular assemblies. The piperazine unit can participate in hydrogen bonding and metal coordination, which are key interactions in the formation of organized molecular structures.

For instance, the basic nitrogen atoms could be protonated to form salts with anionic species, leading to the formation of organic-inorganic hybrid materials. Alternatively, the molecule could act as a ligand for transition metals, potentially forming coordination polymers or discrete metal-organic cages. The stereochemistry of the methylcyclohexyl group could influence the packing of these assemblies in the solid state, leading to chiral materials with interesting optical or catalytic properties. The study of such dynamic and self-assembling systems is a frontier in materials chemistry.

Role in Methodological Development in Organic Synthesis (e.g., as a Chiral Auxiliary, a Base, or a Scaffold for Catalyst Development)

The chiral nature of this compound suggests its potential application as a chiral auxiliary in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. google.com After the desired stereoselective transformation, the auxiliary can be removed and ideally recycled. The bulky and conformationally restricted methylcyclohexyl group could effectively shield one face of a reactive center, directing the approach of a reagent to the opposite face.

Furthermore, as a substituted piperazine, the compound is a base. Its specific steric and electronic properties could make it a useful non-nucleophilic base in certain organic reactions where more common bases are not suitable. The diamine structure also presents a scaffold for the development of chiral catalysts. For example, one nitrogen could be used to anchor the molecule to a solid support, while the other could be functionalized with a catalytically active moiety.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-ethyl-4-(3-methylcyclohexyl)piperazine, and how can reaction conditions be optimized?

  • Methodology :

  • Click Chemistry : A common approach involves copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, piperazine derivatives are synthesized by reacting propargyl-substituted piperazine with azides in a 1:2 H₂O:DCM mixture using CuSO₄·5H₂O and sodium ascorbate as catalysts. Reaction progress is monitored via TLC, and purification employs silica gel chromatography (ethyl acetate:hexane) .
  • Acylation/Substitution : Piperazine cores can be functionalized using nucleophilic substitution or acylation. For instance, 1-(4-fluorobenzyl)piperazine derivatives are synthesized by reacting piperazine with benzoyl chlorides in DCM, using N,N-diisopropylethylamine as a base .
    • Optimization : Adjust solvent ratios (e.g., polar aprotic solvents for better solubility), catalyst loading (e.g., 0.3–0.6 equiv. CuSO₄), and reaction time (2–24 hours) to maximize yield.

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Techniques :

  • Chromatography : TLC (hexane:ethyl acetate, 1:2) for monitoring reactions; HPLC for purity assessment.
  • Spectroscopy : ¹H/¹³C NMR for structural elucidation, IR for functional group verification, and mass spectrometry (ESI-MS) for molecular weight confirmation.
  • Physical Properties : Melting point determination (e.g., 166–167°C for similar compounds) and solubility profiling (e.g., 0.24 g/L in water at 25°C) .

Q. How can researchers evaluate the pharmacological potential of this compound?

  • Assays :

  • In Vitro Screening : Use cancer cell lines (e.g., MCF-7, HeLa) for cytotoxicity assays (MTT protocol) .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., serotonin/dopamine receptors) to identify CNS activity .
  • Antiarrhythmic Models : Patch-clamp electrophysiology on cardiac cells to assess ion channel modulation, as seen in structurally related piperazines .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

  • Approach :

  • Substituent Modification : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the cyclohexyl or piperazine moiety to enhance receptor affinity. For example, 3-trifluoromethylphenyl groups improved antiarrhythmic activity in analogs .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding poses with targets like kinases or GPCRs. Compare with experimental IC₅₀ values to validate hypotheses .
    • Data Table :
DerivativeSubstituentIC₅₀ (nM)Target
A-CF₃125-HT₁A
B-OCH₃85D₂

Q. How should researchers resolve contradictions in reported biological activity data for piperazine derivatives?

  • Strategies :

  • Replication : Reproduce assays under standardized conditions (e.g., pH, temperature, cell line passage number).
  • Structural Verification : Confirm compound identity via X-ray crystallography to rule out isomerism or impurities .
  • Meta-Analysis : Compare datasets across studies (e.g., PubChem BioAssay) to identify outliers or confounding variables (e.g., solvent effects) .

Q. What computational tools are effective for predicting the pharmacokinetic properties of this compound?

  • Tools :

  • ADMET Prediction : SwissADME for GI absorption, BBB permeability, and CYP450 inhibition .
  • Solubility LogS : ESOL model to estimate aqueous solubility (e.g., -3.1 for similar piperazines) .
    • Key Parameters :
  • TPSA : ~30 Ų (moderate permeability).
  • LogP : ~3.5 (optimal for CNS penetration) .

Q. How can molecular docking studies inform the design of selective kinase inhibitors based on this scaffold?

  • Protocol :

Target Selection : Prioritize kinases with hydrophobic active sites (e.g., EGFR, VEGFR2).

Docking Workflow : Prepare ligand (piperazine) and receptor (kinase PDB ID: 1M17) files in AutoDock Tools. Run simulations with Lamarckian GA (50 runs).

Validation : Compare docking scores (ΔG) with experimental Kᵢ values. A ΔG ≤ -8 kcal/mol typically correlates with nM affinity .

Methodological Considerations

Q. What safety protocols are essential when handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for synthesis steps involving volatile solvents (DCM, ethyl acetate).
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal; comply with EPA guidelines .

Q. How can researchers address low yields in piperazine functionalization reactions?

  • Troubleshooting :

  • Catalyst Optimization : Increase CuSO₄ loading to 0.5 equiv. if azide-alkyne cycloaddition stalls .
  • Solvent Switch : Replace DCM with THF for better nucleophile solubility in substitution reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.